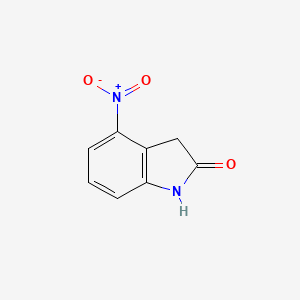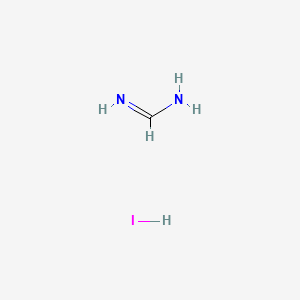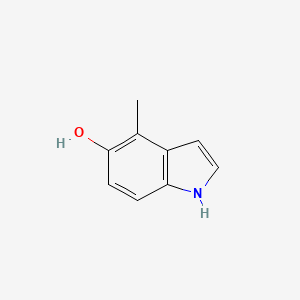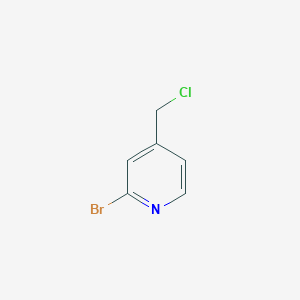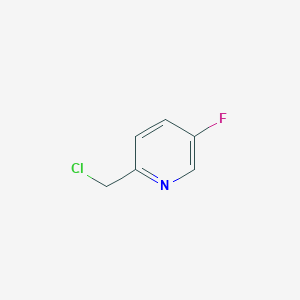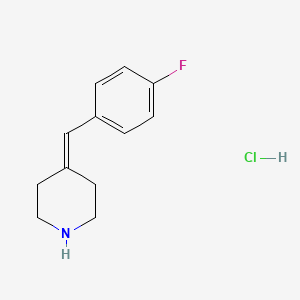
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline (IPTFA) is a novel chemical compound with a variety of potential applications in the scientific and medical fields. IPTFA is a heterocyclic compound belonging to the class of anilines, a group of aromatic amines with a wide range of uses in the synthesis of pharmaceuticals, agrochemicals, and polymers. It is a colorless liquid with a melting point of -25°C and a boiling point of 97°C. IPTFA has a high solubility in organic solvents such as methanol, ethanol, and acetone.
Applications De Recherche Scientifique
Metalation as a Key for Structural Elaboration
Trifluoromethoxy-substituted anilines, related to 4-(4-Isopropylphenoxy)-3-(trifluoromethyl)aniline, undergo metalation that allows for structural elaboration. This process involves hydrogen/lithium permutation with site selectivity, which, depending on the N-protective group employed, enables the synthesis of various functionalized products. This method illustrates the preparative potential of aniline functionalization mediated by organometallic reagents, expanding the toolbox for synthesizing trifluoromethyl-containing compounds (Leroux, Castagnetti, & Schlosser, 2003).
Applications in Nonlinear Optical Materials
The experimental and theoretical vibrational analysis of trifluoromethyl aniline derivatives demonstrates their potential as nonlinear optical (NLO) materials. These studies, focusing on Fourier Transform-Infrared and Fourier Transform-Raman techniques, alongside density functional theory computations, reveal the effects of electron donating and withdrawing on the molecule's structure and its implications for NLO applications (Revathi et al., 2017).
Synthesis of Ortho-trifluoromethoxylated Derivatives
The synthesis of ortho-trifluoromethoxylated aniline derivatives presents a challenge due to the need for non-toxic, stable reagents. A protocol using Togni reagent II demonstrates a user-friendly approach for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate, a potential intermediate for pharmaceuticals, agrochemicals, and functional materials. This method emphasizes the versatility of trifluoromethoxylated aromatic compounds in organic synthesis (Feng & Ngai, 2016).
Electrocatalysis for CO2 Reduction
Research on rhenium(I) fac-tricarbonyl complexes, containing pendent arylamine functionality, showcases the impact of the trifluoromethyl group on electrocatalysis for carbon dioxide (CO2) reduction. The study indicates that catalysts with aniline-substituted sites show superior performance compared to traditional catalysts, highlighting the role of trifluoromethyl groups in enhancing catalytic activity for environmental applications (Talukdar et al., 2020).
Synthesis and Application of Novel Polymers
The electrochemical synthesis of polymers based on aniline derivatives in aqueous solutions opens new avenues for materials science, particularly in the development of dye-sensitized solar cells (DSSCs). Polymers incorporating trifluoromethyl aniline units exhibit enhanced electrical conductivity and photovoltaic efficiency, underscoring the potential of these materials in renewable energy technologies (Shahhosseini et al., 2016).
Propriétés
IUPAC Name |
4-(4-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)11-3-6-13(7-4-11)21-15-8-5-12(20)9-14(15)16(17,18)19/h3-10H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXRQNYMNIGCIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

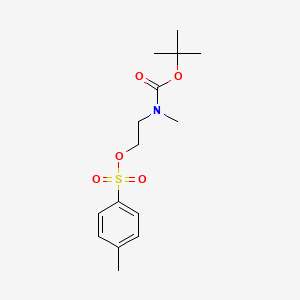
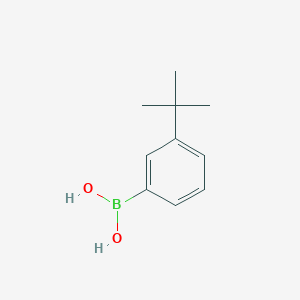
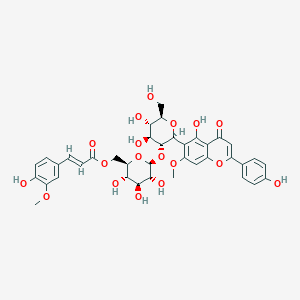
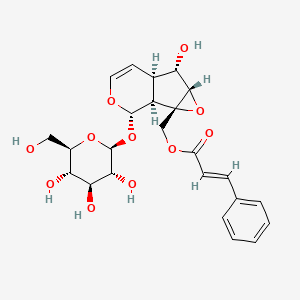
![1H-Imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B1342909.png)
![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)
